N-cyclohexylcyclohexanamine;propan-2-one, commonly referred to as PREPOD, is a complex chemical compound that results from the reaction between 2-propanone (acetone) and diphenylamine. This compound is classified under the category of amines, specifically as an aromatic amine. Its primary application lies in its function as an antioxidant in the manufacturing of rubber products, including tires and other industrial materials.
The synthesis of N-cyclohexylcyclohexanamine;propan-2-one typically involves a condensation reaction between 2-propanone and diphenylamine. This reaction can be carried out under acidic or basic conditions, with the choice of catalyst and reaction temperature significantly influencing the yield and composition of the final product.
In industrial settings, large-scale reactors are employed where 2-propanone and diphenylamine are mixed under controlled conditions. The reaction is closely monitored to optimize conversion rates and ensure product quality. Post-reaction, the mixture undergoes purification to eliminate unreacted starting materials and by-products.
The molecular structure of N-cyclohexylcyclohexanamine;propan-2-one can be represented by its InChI (International Chemical Identifier) and InChI Key:
InChI=1S/C12H23N.C3H6O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2)4/h11-13H,1-10H2;1-2H3LJBRXUFICHIMLD-UHFFFAOYSA-NThe compound consists of a cyclohexyl group attached to a cyclohexanamine structure, with a propanone moiety contributing to its chemical properties.
N-cyclohexylcyclohexanamine;propan-2-one is involved in several chemical reactions:
Common reagents utilized in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The specific conditions such as temperature, solvent choice, and pH are critical for achieving desired outcomes in these reactions.
The mechanism of action for N-cyclohexylcyclohexanamine;propan-2-one primarily revolves around its antioxidant properties. The compound functions by scavenging free radicals, thus preventing oxidative degradation of materials. Its molecular targets include reactive oxygen species and other free radicals, which are neutralized through its antioxidant activity.
N-cyclohexylcyclohexanamine;propan-2-one exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in industrial settings, particularly in rubber manufacturing.
N-cyclohexylcyclohexanamine;propan-2-one has diverse applications across several fields:
This compound's multifaceted nature underscores its significance in both scientific research and industrial applications.
CAS No.: 444811-29-4
CAS No.: 3331-64-4
CAS No.: 67707-87-3
CAS No.: 749786-16-1
CAS No.: